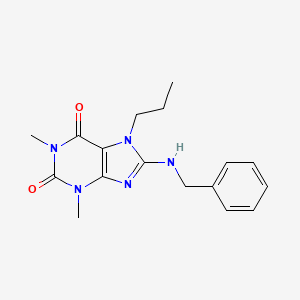

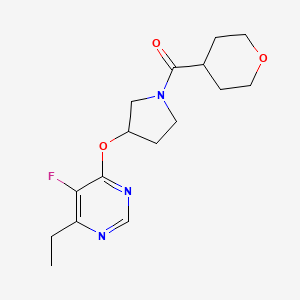

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives involves various reactions such as C-O bond formation and the synthesis of cyclic ethers . The synergy between nickel catalysts and simple, cheap, and modular diaryl ketones enables a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals .

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuran ring, a pyrazole ring, and a trifluoromethyl phenyl group. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydrofuran derivatives include C-O bond formation, synthesis of cyclic ethers, and C-C bond formation via sp3 C-H functionalization . The use of Et3SiH and a catalytic amount of I2 enables transition-metal-free, intramolecular hydroalkoxylation/reduction and hydroamination/reduction of unactivated alkynes at room temperature .

Physical And Chemical Properties Analysis

The compound is a colorless liquid with an ether-like odor . It has a boiling point of 151°F, a molecular weight of 72.11, a freezing point/melting point of -163.3°F, a vapor pressure of 132 mmHg, a flash point of 6°F, a vapor density of 2.5, and a specific gravity of 0.89 .

科学的研究の応用

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting their potential application in the development of novel antioxidant agents (Chkirate et al., 2019).

Biological Activity of Heterocyclic Compounds

The synthesis and characterization of compounds containing pyrazole and acetamide functionalities have been explored, showing moderate herbicidal and fungicidal activities. This suggests potential applications in agricultural research to develop new herbicides and fungicides (Hu Jingqian et al., 2016).

Anti-inflammatory Activity

Compounds with pyrazole and acetamide groups have been synthesized and evaluated for their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating their potential use in the study and development of new anti-inflammatory agents (Sunder et al., 2013).

Antimicrobial and Antifungal Activities

Thiazole derivatives incorporating a pyrazole moiety have been synthesized and showed significant anti-bacterial and anti-fungal activities. This research highlights the potential application of such compounds in the development of new antimicrobial agents (Saravanan et al., 2010).

Safety and Hazards

The compound is classified as a flammable liquid (Category 2), and it is harmful if swallowed (Acute toxicity, Oral Category 4) . It causes serious eye irritation (Eye irritation Category 2A), may cause respiratory irritation, and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure Category 3, Respiratory system, Central nervous system) . It is also suspected of causing cancer (Carcinogenicity Category 2) .

将来の方向性

The compound has a wide range of potential applications in various fields of research and industry. Future research could focus on exploring these applications further and optimizing the synthesis process for this compound. A study has suggested that a compound with a similar tetrahydrofuran cyclic urea ring system showed significantly improved in vitro activity, suggesting potential as a lead compound for the alternative treatment of prostate cancer .

特性

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)12-3-1-11(2-4-12)7-15(23)21-13-8-20-22(9-13)14-5-6-24-10-14/h1-4,8-9,14H,5-7,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNYKMUODQTBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2768423.png)

![4-Methylbenzo[d]thiazol-6-aMine](/img/structure/B2768430.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2768432.png)

![Ethyl 4-[3-methyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperazine-1-carboxylate](/img/structure/B2768433.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2768441.png)